molecular formula C27H27N3O4S B2975494 N'-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide CAS No. 1421452-16-5

N'-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide

Cat. No.: B2975494
CAS No.: 1421452-16-5
M. Wt: 489.59
InChI Key: WQLUEWXLGLCETE-UHFFFAOYSA-N
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Description

N’-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide is a complex organic compound with a unique structure that combines elements of naphthalene, thiophene, and quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene and quinoline derivatives, followed by their coupling through a series of condensation and cyclization reactions. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the naphthalene moiety can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group in the thiophene moiety can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield naphthoquinones, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

N’-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N’-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds with similar naphthalene structures but different functional groups.

    Thiophene derivatives: Compounds containing the thiophene ring with various substitutions.

    Quinoline derivatives: Molecules with the quinoline core structure but different side chains.

Uniqueness

N’-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide is unique due to its combination of three distinct aromatic systems (naphthalene, thiophene, and quinoline) and the presence of functional groups that allow for diverse chemical reactivity and biological activity. This makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O4S/c31-24(28-17-27(34)12-11-18-5-1-2-6-20(18)16-27)25(32)29-21-9-10-22-19(15-21)7-3-13-30(22)26(33)23-8-4-14-35-23/h1-2,4-6,8-10,14-15,34H,3,7,11-13,16-17H2,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLUEWXLGLCETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C(=O)NCC3(CCC4=CC=CC=C4C3)O)N(C1)C(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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